3-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
Description
This compound features a tetrahydrocinnoline core linked to a piperazine ring, which is further substituted with a 4-ethoxy-3-fluorophenyl sulfonyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors like sigma-2, which are implicated in apoptosis and cancer therapy .
Properties
IUPAC Name |
3-[4-(4-ethoxy-3-fluorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3S/c1-2-28-19-8-7-16(14-17(19)21)29(26,27)25-11-9-24(10-12-25)20-13-15-5-3-4-6-18(15)22-23-20/h7-8,13-14H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZCRTSUIVKZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Sigma-2 Receptor Targeting : Fluorinated arylpiperazines like the target compound may exploit sigma-2 overexpression in cancer cells. Unlike CB-64D, which induces caspase-independent apoptosis, the ethoxy group in the target compound could enhance blood-brain barrier penetration, broadening therapeutic applications .
- Synthetic Challenges : The sulfonyl-piperazine linkage (common in , and 9) requires precise coupling conditions. For example, BOP/NEt₃-mediated acylation (as in ) achieves moderate yields (~55%), suggesting similar routes for the target compound .
Preparation Methods
Cyclohexenone Annulation Approach
The tetrahydrocinnoline system is constructed via [4+2] cycloaddition between nitrosobenzene derivatives and cyclohexene intermediates. A representative protocol involves:
Formation of 1,2-dihydrocinnoline :
Reductive Amination :
Preparation of 4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazine
Sulfonylation of Piperazine
Piperazine reacts with 4-ethoxy-3-fluorobenzenesulfonyl chloride under Schotten–Baumann conditions:
Reaction Protocol :
Regioselectivity Control :
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution (SNAr)
Activation of the tetrahydrocinnoline’s C3 position for displacement by the piperazine sulfonamide:
Chlorination :
Displacement Reaction :
Mechanistic Insight : The electron-withdrawing sulfonyl group activates the piperazine nitrogen for nucleophilic attack on the activated aryl chloride.
Alternative Synthetic Routes and Optimization
Palladium-Catalyzed Amination
Buchwald–Hartwig coupling provides an alternative to SNAr:
Catalytic System :
Comparative Data :
Method Temperature (°C) Time (h) Yield SNAr 120 18 64% Buchwald 100 24 58%
Critical Analysis of Synthetic Challenges
Sulfonamide Stability :
Regiochemical Control :
Cinnoline Aromaticity :
Scale-Up Considerations and Process Chemistry
Cost Analysis :
- Bulk pricing for key intermediates (2025 estimates):
Component Cost (USD/kg) 4-Ethoxy-3-fluorobenzenesulfonyl chloride 1,450 Piperazine 320 3-Chlorotetrahydrocinnoline 2,800
- Bulk pricing for key intermediates (2025 estimates):
Green Chemistry Metrics :
- Atom economy for final coupling step: 84%
- Process mass intensity (PMI): 36 kg/kg API
Analytical Characterization Data
Spectroscopic Validation :
Mass Spectrometry :
- HRMS (ESI+) m/z calculated for C20H24FN4O3S [M+H]+: 435.1602, found: 435.1605.
Q & A
Q. What are the recommended synthetic routes for 3-(4-((4-Ethoxy-3-fluorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves sequential functionalization of the tetrahydrocinnoline core. Key steps include:
- Sulfonylation : Reacting 4-ethoxy-3-fluorophenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Coupling : Linking the sulfonylated piperazine to the tetrahydrocinnoline scaffold via Buchwald-Hartwig amination or nucleophilic substitution, requiring palladium catalysts or base-mediated conditions .
- Optimization : Use design of experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can minimize trial runs while identifying critical parameters .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Employ a multi-technique approach:
- NMR : Confirm substitution patterns (e.g., sulfonyl group at C4 via H/C NMR chemical shifts) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic distribution.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or piperazine ring conformation .
- HPLC-PDA : Assess purity (>95%) and detect byproducts from incomplete sulfonylation or coupling .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonylpiperazine moiety in this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonyl group electrophilicity and piperazine ring flexibility. For example, assess energy barriers for nucleophilic attack at the sulfonyl sulfur .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, especially in polar aprotic solvents (e.g., DMF) used in synthesis .
- Reaction Path Search : Tools like GRRM or AFIR can map intermediates and transition states for sulfonylation or coupling steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
